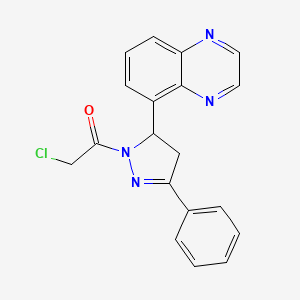
N-(3-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxyphenethyl)-2-(3-(m-tolyl)ureido)thiazole-4-carboxamide, also known as MTUC, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic properties. MTUC belongs to the thiazole-4-carboxamide family and has a molecular weight of 408.51 g/mol.
Aplicaciones Científicas De Investigación
Photoreactions and Metabolism
- Photoreactions : The photoreactions of thiazole derivatives like 2-(4-thiazolyl)-1H-benzimidazole have been studied, revealing products such as thiazole-4-(N-carbomethoxy)-carboxamide and other compounds upon photolysis in methanol. These studies help understand the photochemical behavior of thiazole compounds (Mahran, Sidky, & Wamhoff, 1983).
- Metabolic Pathways : Research into the metabolism of thiazoles, such as 2-(p-methoxyphenyl)-4-methylthiazole, has identified various metabolites, including thioamides as ring cleavage products. These studies are significant for understanding the biological transformation and potential toxicity of thiazole compounds (Mizutani, Yoshida, & Kawazoe, 1994).
Material Science and Corrosion Inhibition
- Corrosion Inhibition : Thiazole derivatives have been evaluated for their effectiveness in inhibiting the corrosion of mild steel in acidic solutions. Studies demonstrate the potential of these compounds in protecting metals from corrosion, a significant application in material science and engineering (Khaled & Amin, 2009).
Pharmaceutical Research and Development
- Antimicrobial Activity : Several thiazole derivatives have shown promising antimicrobial properties against various bacterial strains, highlighting their potential in developing new antibacterial agents (Noolvi, Patel, Kamboj, & Cameotra, 2016).
- Anticancer Properties : The synthesis and evaluation of thiazole derivatives for cytotoxicity against human cancer cell lines have been conducted, showing potential in cancer treatment research (Kumar et al., 2011).
- Antiviral Activity : Thiazole C-nucleosides have been synthesized and tested for activity against various viruses, including herpes and influenza, suggesting their utility in antiviral drug development (Srivastava et al., 1977).
Chemical Synthesis and Fluorescence
- Novel Compound Synthesis : The synthesis of new chemical structures like thiazolidine-2,4-dione carboxamide derivatives highlights the versatility of thiazole compounds in creating diverse molecular frameworks (Alhameed et al., 2019).
- Fluorescent Dyes : Thiazole derivatives have been used in synthesizing fluorescent dyes, displaying potential in applications like biological labeling and optical materials (Witalewska, Wrona-Piotrowicz, & Zakrzewski, 2019).
Propiedades
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-2-[(3-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S/c1-14-5-3-7-16(11-14)23-20(27)25-21-24-18(13-29-21)19(26)22-10-9-15-6-4-8-17(12-15)28-2/h3-8,11-13H,9-10H2,1-2H3,(H,22,26)(H2,23,24,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEFMYXLGJBJCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CC(=CC=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-methoxybenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2358081.png)


![3-Phenyl-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B2358087.png)
![1-[4-(aminomethyl)phenyl]-N,N-dimethylmethanesulfonamide](/img/structure/B2358088.png)

![N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2358090.png)

![7-(Dimethoxymethyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2358092.png)
![2-amino-4-(4-bromophenyl)-6,7-dimethyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2358096.png)
![3-Hydroxy-1,3-bis(4-methoxyphenyl)-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2358097.png)
